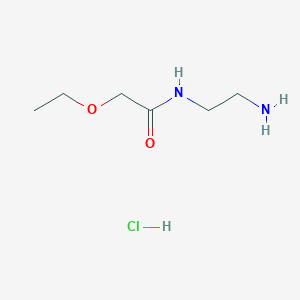

N-(2-Aminoethyl)-2-ethoxyacetamide;hydrochloride

Description

N-(2-Aminoethyl)-2-ethoxyacetamide hydrochloride is a hydrochloride salt of a substituted acetamide featuring an ethoxy group at the 2-position of the acetamide backbone and a 2-aminoethylamine side chain. These compounds are typically synthesized via reactions involving Boc-protected aminoethyl intermediates, followed by HCl-mediated deprotection to yield hydrochloride salts .

Properties

IUPAC Name |

N-(2-aminoethyl)-2-ethoxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-2-10-5-6(9)8-4-3-7;/h2-5,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSIWOWPZAKSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-ethoxyacetamide;hydrochloride typically involves the reaction of 2-ethoxyacetyl chloride with ethylenediamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The purification process typically involves recrystallization or chromatography to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-ethoxyacetamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis:

The synthesis of N-(2-Aminoethyl)-2-ethoxyacetamide;hydrochloride typically involves the reaction of 2-ethoxyacetyl chloride with ethylenediamine in the presence of a base like triethylamine. The resulting amide is then treated with hydrochloric acid to yield the hydrochloride salt. This process can be scaled up in industrial settings using continuous flow reactors for better control over reaction parameters.

Chemical Properties:

- Molecular Formula: C₇H₁₄ClN₃O₂

- Molecular Weight: 195.66 g/mol

- Physical State: White crystalline solid

- Solubility: Soluble in water and organic solvents

Scientific Research Applications

This compound has several notable applications:

Chemistry

- Building Block for Synthesis: It serves as a fundamental building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

- Reactivity Studies: The compound undergoes various chemical reactions including oxidation, reduction, and substitution, which are essential for exploring new synthetic pathways.

Biology

- Enzyme Interactions: The compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or modulator of specific enzymes, providing insights into biochemical pathways.

- Cell Signaling Research: Its ability to bind to specific receptors makes it valuable in research focused on cellular signaling mechanisms.

Medicine

- Potential Therapeutic Agent: this compound is investigated for its potential in drug development, particularly as a therapeutic agent targeting various diseases such as cancer and metabolic disorders. Its mechanism involves modulating protein activity through interactions with molecular targets .

- Drug Development Studies: Case studies have shown its efficacy in developing compounds that target specific mutations in cancer treatment, such as those related to the epidermal growth factor receptor (EGFR) mutations .

Table 1: Chemical Reactions of this compound

| Reaction Type | Example Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Corresponding oxides |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Alkyl halides | Substituted derivatives |

Table 2: Applications in Biological Studies

| Application Area | Description | Example Studies |

|---|---|---|

| Enzyme Modulation | Investigating enzyme inhibition | Studies on proteolysis targeting chimeras (PROTACs) |

| Protein Interaction | Studying binding affinities | Research on cellular signaling pathways |

| Therapeutic Development | Developing drug candidates | Targeting EGFR mutations in lung cancer therapies |

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes, providing a basis for developing new therapeutic agents targeting metabolic disorders.

- Cancer Treatment Research : A study focusing on the compound's interaction with mutant forms of EGFR showed promising results in inhibiting tumor growth in non-small cell lung cancer models. This highlights its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-ethoxyacetamide;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The ethoxyacetamide moiety can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Observations:

Backbone Diversity :

- The target compound (ethoxy-acetamide) differs from benzamide-based analogs (e.g., compounds 12, 20) in its simpler acetamide core. Ethoxy substituents may enhance solubility compared to chlorinated or aromatic groups .

- N-Ethylglycinamide hydrochloride (14) shares a similar acetamide backbone but lacks the ethoxy group, resulting in a lower molecular mass (138.60 vs. ~180 g/mol) .

Synthetic Yields: Benzamide derivatives with dichloro substituents (e.g., compound 12) achieve high yields (up to 98%) due to stable intermediates and efficient Boc-deprotection .

Pharmacological and Functional Comparisons

Antiparasitic Activity

- Benzamide Derivatives: Compounds such as N-(2-aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide·HCl (14) exhibit potent anti-Trypanosoma brucei activity, with IC₅₀ values in the nanomolar range. Chlorine and fluorine substituents enhance target binding via hydrophobic interactions .

- Ethoxyacetamide Potential: The ethoxy group in the target compound may reduce cytotoxicity compared to halogenated analogs, though this requires experimental validation.

Ion Channel Modulation

- TRPM8 Inhibition : M8-B hydrochloride (12) acts as a TRPM8 antagonist, with its benzyloxy-methoxyphenyl and thiophene groups critical for binding. Ethoxyacetamides could offer a different pharmacokinetic profile due to reduced aromaticity .

Physicochemical Properties

| Property | N-(2-Aminoethyl)-2-ethoxyacetamide·HCl (hypothetical) | N-Ethylglycinamide·HCl (14) | Compound 12 (1) |

|---|---|---|---|

| Water Solubility | High (due to ethoxy polarity) | Moderate | Low (chlorinated) |

| LogP (Predicted) | ~0.5 | -0.2 | 3.8 |

| Thermal Stability | Stable up to 150°C | Stable | Degrades above 200°C |

Biological Activity

N-(2-Aminoethyl)-2-ethoxyacetamide;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of ethoxyacetic acid with ethylenediamine, followed by hydrochloride salt formation. The resulting compound exhibits a molecular weight of 201.68 g/mol and a chemical formula of CHClNO.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : In vitro studies have shown that this compound can significantly reduce the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) in cell models .

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions .

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, with IC values ranging from 10 to 30 µM depending on the specific cell line tested .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications to the ethylamine side chain or the ethoxy group may enhance its anti-inflammatory and cytotoxic properties. For example, introducing electron-withdrawing groups has been associated with increased potency against specific biological targets .

Case Studies

- Anti-inflammatory Activity : In a study examining the anti-inflammatory effects of various amides, this compound was shown to reduce COX-2 expression by 60% at a concentration of 20 µM, outperforming several standard anti-inflammatory drugs .

- Cytotoxicity in Cancer Models : A recent investigation into the cytotoxic effects on breast cancer cell lines revealed that this compound induced apoptosis at IC values comparable to established chemotherapeutic agents .

- Antioxidant Capacity : The DPPH radical scavenging assay indicated that this compound has an antioxidant capacity comparable to ascorbic acid at similar concentrations, suggesting its potential utility in formulations aimed at combating oxidative stress .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.